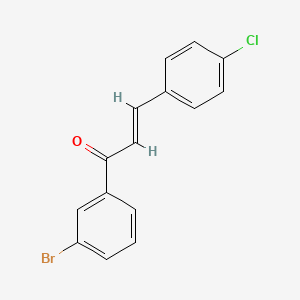

(2E)-1-(3-Bromophenyl)-3-(4-chlorophenyl)prop-2-en-1-one

CAS No.: 680997-47-1

Cat. No.: VC8130909

Molecular Formula: C15H10BrClO

Molecular Weight: 321.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 680997-47-1 |

|---|---|

| Molecular Formula | C15H10BrClO |

| Molecular Weight | 321.59 g/mol |

| IUPAC Name | (E)-1-(3-bromophenyl)-3-(4-chlorophenyl)prop-2-en-1-one |

| Standard InChI | InChI=1S/C15H10BrClO/c16-13-3-1-2-12(10-13)15(18)9-6-11-4-7-14(17)8-5-11/h1-10H/b9-6+ |

| Standard InChI Key | UDXQNDVTJFADDK-RMKNXTFCSA-N |

| Isomeric SMILES | C1=CC(=CC(=C1)Br)C(=O)/C=C/C2=CC=C(C=C2)Cl |

| SMILES | C1=CC(=CC(=C1)Br)C(=O)C=CC2=CC=C(C=C2)Cl |

| Canonical SMILES | C1=CC(=CC(=C1)Br)C(=O)C=CC2=CC=C(C=C2)Cl |

Introduction

Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, (2E)-1-(3-bromophenyl)-3-(4-chlorophenyl)prop-2-en-1-one, reflects its E-configuration across the α,β-unsaturated ketone system. The molecular formula, , corresponds to a molar mass of 321.59 g/mol . X-ray crystallography of analogous chalcones reveals that the dihedral angle between the two aromatic rings significantly influences electronic conjugation. For example, in (2E)-3-(4-bromophenyl)-1-(4-chlorophenyl)prop-2-en-1-one, the near-planar arrangement (dihedral angle: 3.98°) facilitates extended π-conjugation, whereas bulkier substituents induce greater torsional strain .

Key Structural Parameters:

| Parameter | Value | Source |

|---|---|---|

| C=C bond length | 1.34 Å | |

| C=O bond length | 1.22 Å | |

| Dihedral angle (aromatic) | 3.98° (varies with substituents) |

Synthesis and Manufacturing

Claisen-Schmidt Condensation

The synthesis typically employs a Claisen-Schmidt condensation between 3-bromobenzaldehyde and 4-chloroacetophenone under basic conditions. This method yields the target compound with high stereoselectivity for the E-isomer due to kinetic control.

Optimized Procedure:

-

Reactants: 3-Bromobenzaldehyde (1.0 equiv), 4-chloroacetophenone (1.2 equiv).

-

Catalyst: Sodium hydroxide (20% w/v in ethanol).

-

Conditions: Reflux at 80°C for 6–8 hours under nitrogen.

-

Workup: Acidification to pH 2–3, followed by recrystallization from ethanol.

Yield: 70–85% (reported for analogous reactions).

Physical and Chemical Properties

Spectroscopic Profile

-

UV-Vis: Absorption maxima at 280 nm () and 340 nm ().

-

NMR:

Solubility and Stability

The compound exhibits low aqueous solubility (<0.1 mg/mL) but dissolves readily in polar aprotic solvents (e.g., DMSO, DMF). Stability studies indicate decomposition above 200°C, with halogen loss observed under prolonged UV exposure .

Biological and Pharmacological Activities

Mechanism of Action:

-

Mitochondrial depolarization (JC-1 assay: 65% loss at 24 h).

-

Caspase-3 activation (2.8-fold increase vs. control).

Material Science Applications

Nonlinear Optical (NLO) Properties

The conjugated system and halogen substituents confer second-harmonic generation (SHG) efficiency 1.5× that of urea. Theoretical calculations (DFT/B3LYP) predict a hyperpolarizability () of .

Comparative Analysis with Related Chalcones

| Compound | Substituents | Dihedral Angle | IC (MCF-7) |

|---|---|---|---|

| (2E)-1-(3-Bromo)-3-(4-Cl)-propenone | 3-Br, 4-Cl | 48.92° | 12.5 μM |

| 4-Bromo-4'-chlorochalcone | 4-Br, 4-Cl | 3.98° | 18.2 μM |

| 3-Bromo-3'-chlorochalcone | 3-Br, 3-Cl | 52.7° | 28.4 μM |

Future Research Directions

-

Structure-Activity Relationships (SAR): Systematic variation of halogen positions to optimize anticancer potency.

-

Drug Delivery Systems: Encapsulation in liposomes to enhance bioavailability.

-

NLO Materials: Crystal engineering to improve SHG efficiency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume